molecular formula C7H11NO B13174802 1-(Azetidin-3-yl)but-3-en-1-one

1-(Azetidin-3-yl)but-3-en-1-one

Cat. No.: B13174802
M. Wt: 125.17 g/mol
InChI Key: DIECRUCOEKMWNK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)but-3-en-1-one is a small organic molecule featuring a conjugated enone (α,β-unsaturated ketone) system attached to an azetidine ring at the 3-position. The azetidine group introduces significant ring strain due to its four-membered structure (three carbons and one nitrogen), which influences both reactivity and conformational flexibility.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

DIECRUCOEKMWNK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxylated Azetidines

One prominent method involves oxidizing hydroxyl groups on azetidine rings into ketones, which is a key step in synthesizing 1-(Azetidin-3-yl)but-3-en-1-one .

  • Procedure :
    The process begins with the formation of a hydroxylated azetidine intermediate, which is then oxidized using suitable oxidants such as Dess–Martin periodinane or manganese dioxide under controlled conditions.

    • For example, a hydroxylated azetidine derivative is dissolved in an appropriate solvent (e.g., dichloromethane), and oxidized at room temperature or slightly elevated temperatures.
    • The oxidation converts the hydroxyl group into a carbonyl, forming the desired ketone.
  • Research Outcome :
    This method yields moderate to high yields (around 60-75%) but often involves harsh oxidants and solvents that pose environmental concerns.

Cyclization and Functionalization of Azetidine Precursors

Another approach employs intramolecular cyclization of suitable precursors:

  • Procedure :

    • Starting from 3-aminobut-3-en-1-ols, cyclization is induced via dehydration or ring-closure reactions under acidic or basic conditions.
    • Subsequent functionalization introduces the azetidine ring, followed by oxidation to form the ketone.
  • Research Outcomes :

    • These methods are efficient for constructing the azetidine core, with yields varying from 50-80%.
    • The process often requires multiple steps, including protection/deprotection sequences.

Modern Synthetic Routes Using Strain-Release and Intramolecular Aminations

Strain-Release of 1-Azabicyclo[1.1.0]butanes

Recent advances leverage the strain-release reactivity of 1-azabicyclo[1.1.0]butanes (ABB):

  • Method :

    • The ABB reacts with electrophiles or nucleophiles to generate azetidine derivatives.
    • For example, treatment of ABB with suitable electrophiles such as acyl chlorides or isocyanates leads to azetidine intermediates, which upon oxidation or further functionalization yield 1-(Azetidin-3-yl)but-3-en-1-one .
  • Research Outcomes :

    • This one-pot, rapid synthesis offers high yields (up to 85%) and broad substrate scope, with minimal environmental impact due to fewer steps and milder conditions.

Intramolecular Amination and Functionalization

  • Procedure :

    • Intramolecular amination of suitable precursors, such as aminoalkenes or aminoesters, under catalytic conditions (e.g., palladium or copper catalysis) can form azetidine rings.
    • Oxidative steps then convert these intermediates into the target ketone.
  • Research Outcomes :

    • These methods are highly versatile, enabling the synthesis of diverse azetidine derivatives, including 1-(Azetidin-3-yl)but-3-en-1-one , with yields typically exceeding 70%.

Key Reaction Conditions and Environmental Notes

Method Starting Materials Reagents Conditions Typical Yield Notes
Oxidation of Hydroxylated Azetidines Hydroxylated azetidine derivatives Dess–Martin periodinane, MnO₂ Room temperature, dichloromethane 60-75% Harsh oxidants, environmental concerns
Cyclization of 3-Aminobut-3-en-1-ols 3-Aminobut-3-en-1-ols Acid/base, dehydration agents Elevated temperatures, solvents like toluene 50-80% Multi-step process
Strain-Release of ABB 1-Azabicyclo[1.1.0]butanes Electrophiles, oxidants Mild conditions, room temperature Up to 85% One-pot, eco-friendly
Intramolecular Amination Aminoalkenes/esters Catalysts (Pd, Cu), oxidants Mild to moderate temperatures >70% Broad substrate scope

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Scientific Research Applications of 1-(Azetidin-3-yl)but-3-en-1-one

1-(Azetidin-3-yl)but-3-en-1-one is a heterocyclic organic compound with an azetidine ring that has gained attention in scientific research, particularly in medicinal chemistry, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: A common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Industrial Production Methods: Industrial production methods are not extensively documented, but likely involve scalable versions of laboratory synthesis methods, optimized for yield and purity. Techniques such as microwave irradiation and the use of solid supports like alumina have been explored for efficient synthesis.

Chemical Reactions Analysis

1-(Azetidin-3-yl)but-3-en-1-one undergoes various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield different reduced forms of the compound.
  • Substitution: It can undergo substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)but-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial in cell division. This inhibition occurs through binding at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(Azetidin-3-yl)but-3-en-1-one Azetidin-3-yl C₇H₁₁NO 125.17 Enone, azetidine High ring strain, potential for hydrogen bonding
1-(o-Tolyl)but-3-en-1-one oxime o-Tolyl, oxime C₁₁H₁₃NO 175.23 Enone, oxime, aryl Stabilized by aromatic ring; oxime enables metal coordination
1-[3-(CF₃)phenyl]but-3-en-1-one 3-CF₃-phenyl C₁₁H₉F₃O 214.19 Enone, electron-withdrawing Enhanced electrophilicity at carbonyl
1-(Pyridin-3-yl)ethan-1-one Pyridin-3-yl C₇H₇NO 121.14 Ketone, pyridine Aromatic nitrogen enables base behavior
1-(But-3-en-1-yl)azetidine But-3-en-1-yl C₇H₁₃N 111.18 Azetidine, alkene Lacks carbonyl; reduced electrophilicity

Key Findings:

Electron-withdrawing groups (e.g., CF₃ in 1-[3-(CF₃)phenyl]but-3-en-1-one) enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic attacks. In contrast, the azetidine’s electron-donating nitrogen may moderate this effect .

Hydrogen-Bonding and Molecular Interactions: Azetidine derivatives with amino groups (e.g., 1-(3-aminoazetidin-1-yl)ethanone) exhibit hydrogen-bonding capabilities, which are critical in crystal packing and supramolecular assembly . The target compound’s azetidine nitrogen could similarly participate in weak hydrogen bonds, influencing solubility or crystallinity.

Biological and Pharmaceutical Relevance: Aryl-substituted enones (e.g., 1-(4-fluorophenyl)but-3-en-1-one) are common in drug discovery due to their aromatic pharmacophores. The azetidine-enone hybrid may offer a constrained geometry beneficial for targeting enzymes or receptors while maintaining metabolic stability .

Spectroscopic Signatures: NMR data for 1-(o-tolyl)but-3-en-1-one oxime (δ 5.81–5.75 ppm for the enone proton; δ 7.27–7.17 ppm for aromatic protons) contrasts with hypothetical shifts for the target compound, where azetidine protons would likely appear upfield (δ 3.0–4.0 ppm) due to ring strain and nitrogen’s electronegativity.

Biological Activity

1-(Azetidin-3-yl)but-3-en-1-one is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The compound is characterized by an azetidine ring, which contributes to its unique reactivity and biological properties. Its structure allows for various chemical reactions such as oxidation and reduction, making it a versatile building block in organic synthesis and medicinal chemistry.

1-(Azetidin-3-yl)but-3-en-1-one exhibits its biological activity primarily through interactions with specific molecular targets within cells. Notably, it has been shown to inhibit tubulin polymerization by binding at the colchicine-binding site on tubulin. This interaction leads to cell cycle arrest and apoptosis, particularly in cancer cells.

Biological Activity Overview

The biological activities of 1-(Azetidin-3-yl)but-3-en-1-one can be summarized as follows:

Activity Description
Antiproliferative Effects Demonstrates significant inhibition of cancer cell proliferation, particularly against various cancer cell lines.
Tubulin Destabilization Inhibits tubulin polymerization, crucial for cell division, leading to tumor growth inhibition.
Enzyme Inhibition Potential as an inhibitor for various enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-(Azetidin-3-yl)but-3-en-1-one:

  • Antiproliferative Studies : Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects in MCF-7 breast cancer cells. The compound's ability to induce apoptosis was linked to its interference with tubulin dynamics .
  • Mechanistic Insights : A study focused on the mechanism of action revealed that 1-(Azetidin-3-yl)but-3-en-1-one leads to cell cycle arrest at the G2/M phase in cancer cells. This was attributed to the destabilization of microtubules, which are essential for mitosis .
  • Comparative Studies : In comparison with other azetidine derivatives, 1-(Azetidin-3-yl)but-3-en-1-one showed superior activity against specific cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Synthesis Methods

The synthesis of 1-(Azetidin-3-yl)but-3-en-1-one can be achieved through several methodologies:

  • Conventional Synthetic Routes : Traditional methods involve multi-step processes that include the formation of the azetidine ring followed by functionalization at the butenone position .
  • Recent Advances : Newer synthetic approaches focus on one-pot reactions that streamline the production of this compound while maintaining high yields and purity .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1-(Azetidin-3-yl)but-3-en-1-one?

  • Methodological Answer : A common approach involves coupling azetidine derivatives with α,β-unsaturated ketone precursors. For instance, Grignard reagents (e.g., allyl magnesium bromide) can react with protected azetidin-3-yl carbonyl intermediates under anhydrous conditions. Post-reaction, acid hydrolysis removes protecting groups. Transition-metal-free cross-coupling methods (e.g., desulfinative coupling) may also be employed to introduce the butenone moiety . Key steps include:

  • Use of inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Solvent selection (e.g., THF or DMF) to optimize reaction kinetics.
  • Characterization via NMR and LC-MS to confirm intermediate purity.

Q. How is X-ray crystallography applied to resolve the molecular structure of 1-(Azetidin-3-yl)but-3-en-1-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection employs SHELX programs (e.g., SHELXL for refinement), with Olex2 or ORTEP-3 for graphical visualization . Critical parameters:

  • Resolution : Aim for <1.0 Å to resolve bond-length discrepancies.
  • Hydrogen bonding : Analyze using graph set theory (e.g., Etter’s formalism) to identify supramolecular interactions .
  • Validation : Check R-factor (<5%) and residual electron density maps.

Q. What safety protocols are essential when handling azetidine derivatives like 1-(Azetidin-3-yl)but-3-en-1-one?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at -20°C under inert gas (azetidines are moisture-sensitive).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can hydrogen-bonding networks in 1-(Azetidin-3-yl)but-3-en-1-one crystals inform its reactivity?

  • Methodological Answer : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) are mapped using SCXRD and Hirshfeld surface analysis. For example:

  • Graph set analysis : Classify motifs (e.g., R22(8)R_2^2(8)) to predict packing efficiency .
  • Reactivity implications : Strong intermolecular H-bonds may stabilize transition states in nucleophilic additions to the enone moiety.

Q. What computational strategies predict the regioselectivity of reactions involving 1-(Azetidin-3-yl)but-3-en-1-one?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The enone’s LUMO location often dictates electrophilic attack sites.
  • Solvent effects : Include PCM models (e.g., water or DMSO) to simulate reaction environments.
  • Transition-state analysis : IRC calculations verify reaction pathways (e.g., Michael addition vs. cycloaddition) .

Q. How can the enone moiety be functionalized for pharmacological studies?

  • Methodological Answer :

  • Conjugate additions : React with amines (e.g., benzylamine) in ethanol at 60°C to form β-amino ketones.
  • Photochemical [2+2] cycloaddition : Use UV light (λ = 300 nm) with maleimides to generate cyclobutane derivatives for bioactivity screening .
  • Biological assays : Test inhibition of kinases or GPCRs via fluorescence polarization or SPR-based binding studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.